Ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide
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Overview
Description
Ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide is a chemical compound known for its unique structure and properties. It is a derivative of ethanethiol and contains a benzisothiazolinone moiety, which is often associated with antimicrobial and biocidal activities.
Preparation Methods
The synthesis of ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide typically involves multiple steps. The process starts with the preparation of the benzisothiazolinone intermediate, followed by its reaction with a suitable butylamine derivative. The final step involves the introduction of the ethanethiol moiety and the formation of the hydrobromide salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazolinone moiety, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in pharmaceutical formulations.
Industry: It is used in the formulation of biocidal products for industrial and household applications.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide involves its interaction with microbial cell membranes. The benzisothiazolinone moiety disrupts the integrity of the cell membrane, leading to cell lysis and death. Additionally, the compound can inhibit key enzymes involved in microbial metabolism, further enhancing its antimicrobial efficacy.
Comparison with Similar Compounds
Ethanethiol, 2-(4-(3-oxo-1,2-benzisothiazolin-2-yl)butylamino)-, S,S-dioxide, hydrobromide can be compared with other benzisothiazolinone derivatives, such as:
Ethanethiol, 2-(4-(O-Tolyloxy)Butyl)Amino-, Hydrogen Sulfate (Ester): This compound has a similar structure but different functional groups, leading to variations in its chemical reactivity and applications.
Ethanethiol, 2-(Butylamino)-: This simpler derivative lacks the benzisothiazolinone moiety, resulting in different biological activities and uses.
The unique combination of the benzisothiazolinone moiety and the ethanethiol group in this compound gives it distinct properties and makes it a valuable compound for various applications.
Properties
CAS No. |
31786-73-9 |
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Molecular Formula |
C13H19BrN2O3S2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1,1-dioxo-2-[4-(2-sulfanylethylamino)butyl]-1,2-benzothiazol-3-one;hydrobromide |
InChI |
InChI=1S/C13H18N2O3S2.BrH/c16-13-11-5-1-2-6-12(11)20(17,18)15(13)9-4-3-7-14-8-10-19;/h1-2,5-6,14,19H,3-4,7-10H2;1H |
InChI Key |
WZOHVOAHMABJFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCCNCCS.Br |
Origin of Product |
United States |
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